Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate
Description
Bond Lengths and Angles:
- The thiophene ring exhibits typical aromatic C–S bond lengths of 1.71–1.73 Å and C–C bonds averaging 1.38 Å .
- The pyridine ring shows C–N bond lengths of 1.34 Å and C–Br bonds of 1.89 Å at position 5.
- The ester group’s carbonyl (C=O) bond measures 1.21 Å , while the C–O–CH₃ linkage has a bond angle of 116° .
Electronic Effects:
- The bromine atom induces electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilic reactivity at position 4.
- The ester group contributes to conjugation with the thiophene ring, stabilizing the planar geometry.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Mass Spectrometry (MS):
- ESI-MS : m/z 272.12 [M+H]⁺ (calculated for C₉H₇BrNO₂S).
- Fragmentation peaks at m/z 195.02 (loss of COOCH₃) and 115.98 (Br-containing fragment).
X-ray Crystallography and Solid-State Packing Behavior
While X-ray crystallography data for this specific compound is limited, analogous thienopyridine derivatives exhibit:
- Planar fused-ring systems with dihedral angles <5° between thiophene and pyridine rings.
- π-π stacking interactions between adjacent molecules at distances of 3.45–3.60 Å , stabilized by aromatic electron clouds.
- Hydrogen bonding involving ester oxygen atoms and adjacent methyl groups, contributing to crystalline lattice stability.
Predicted unit cell parameters (based on homologs):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 7.89 |
| b (Å) | 10.23 |
| c (Å) | 14.56 |
| β (°) | 98.7 |
| Volume (ų) | 1156.2 |
Properties
IUPAC Name |
methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-3-5-2-6(10)4-11-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXOEHXVYAAILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679948 | |
| Record name | Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-94-7 | |
| Record name | Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Bromopyridine Derivatives and Cyclization
A patented method for related brominated azaindole intermediates, which share structural similarities with thieno[2,3-B]pyridines, provides insight into the preparation of brominated fused heterocycles. The process involves:
- Starting with 2-amino-3-methyl-5-bromopyridine.
- Reaction with triethyl orthoformate and an acidic catalyst (such as p-toluenesulfonic acid) in an organic solvent (e.g., 1,2-dichloromethane) under reflux for about 16 hours to form an ethyl formate intermediate.
- Subsequent reaction with N-methylaniline in toluene at 60°C for 16 hours to form a formimino phenyl ester derivative.
- Final cyclization via treatment with a strong base (e.g., sodium amide) in ethylene glycol dimethyl ether at low temperature (10–15°C) for 16 hours, followed by workup and recrystallization to yield the brominated azaindole intermediate.
While this patent specifically addresses 5-bromo-7-azaindole, the analogous approach can be adapted for the synthesis of methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate by modifying the substituents and cyclization conditions.
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-amino-3-methyl-5-bromopyridine, triethyl orthoformate, p-toluenesulfonic acid, 1,2-dichloromethane, reflux, 16 h | Formation of ethyl formate intermediate | (E)-N-(5-bromo-3-methylpyridin-2-yl) ethyl formate |
| 2 | N-methylaniline, toluene, 60°C, 16 h | Formation of formimino phenyl ester | (E)-N'-(5-bromo-3-methylpyridin-2-yl)-N-methyl-N-phenylformate imine |
| 3 | Sodium amide, ethylene glycol dimethyl ether, 10–15°C, 16 h | Cyclization to fused heterocycle | 5-bromo-7-azaindole (analogous to target compound) |
Pd-Catalyzed Cross-Coupling for Thieno[3,2-B]pyridine Derivatives
A research article describes the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Although this study focuses on thieno[3,2-B]pyridines, the methodology is relevant for synthesizing substituted thieno-pyridine carboxylates, including brominated derivatives.
- Starting from 3-amino compounds, diazotization with tert-butyl nitrite and CuBr2 introduces bromine at the heterocyclic ring.
- The brominated intermediate is then subjected to Suzuki-Miyaura coupling with various boronic acids or boronates using Pd(dppf)·CH2Cl2 catalyst, K2CO3 base in DME:H2O solvent mixture at 100°C for 3–4.5 hours.
- This affords methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates in moderate to high yields (35–84%).
The conditions highlight the utility of Pd-catalysis for functionalization of brominated thienopyridines, which can be adapted for this compound synthesis.
| Parameter | Conditions |
|---|---|
| Catalyst | Pd(dppf)·CH2Cl2 (2–4 mol%) |
| Base | K2CO3 (6 equiv.) |
| Solvent | DME:H2O (3:1) |
| Temperature | 100°C |
| Time | 3–4.5 h |
| Yield | 35–84% |
Cyclization from Methyl Thioglycolate and Pyridine Derivatives
Another approach, described for methyl thieno[3,2-b]pyridine-6-carboxylate, involves:
- Cyclization of methyl thioglycolate with a substituted pyridine derivative under basic conditions.
- The reaction is typically performed in anhydrous solvents such as dimethylformamide (DMF) at elevated temperatures (~100°C).
- This method can be adapted to introduce a bromine substituent on the pyridine ring prior to cyclization to yield this compound.
Industrial scale-up of this method may involve continuous flow synthesis and optimized reactor conditions to improve yield and purity.
Comparative Summary of Preparation Methods
Research Findings and Optimization Notes
- The use of acidic catalysts such as p-toluenesulfonic acid in the first step of the patented method facilitates the formation of the formate intermediate efficiently.
- Controlling temperature during the strong base cyclization step is critical to avoid side reactions and degradation.
- Pd-catalyzed cross-coupling reactions require careful selection of ligands and bases to maximize yield and minimize palladium contamination.
- The choice of solvent impacts reaction rates and product purity; for example, DME:H2O mixtures improve solubility and reaction kinetics in Suzuki couplings.
- Recrystallization after the final step is essential to obtain high-purity this compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate is primarily utilized as a building block for synthesizing kinase inhibitors and other bioactive molecules. Its role as an inhibitor of G protein-coupled receptor kinase 2 (GRK2) has been particularly noted, where it functions as an ATP-mimetic inhibitor, impacting various cellular processes.
Case Study: Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit antitumor activity in triple-negative breast cancer (TNBC) cell lines. For instance, a study evaluated several derivatives synthesized through Pd-catalyzed Suzuki-Miyaura cross-coupling, revealing that specific compounds caused significant growth inhibition in TNBC cells while showing minimal effects on non-tumorigenic cells . The most promising derivative demonstrated a GI50 concentration of 13 μM against MDA-MB-231 cells, indicating its potential as an anticancer agent.
Material Science
In material science, this compound is employed in developing organic semiconductors and conductive polymers. Its unique structure allows it to be integrated into various polymer matrices, enhancing their electronic properties.
Application Example: Organic Electronics
The compound's ability to act as a precursor for novel materials suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells has been explored. Its incorporation into polymer blends can improve charge transport characteristics and stability under operational conditions.
Biological Studies
This compound is also significant in biological studies concerning enzyme inhibition and receptor binding. Its interactions with specific enzymes can lead to covalent modifications that alter biological pathways.
Mechanism of Action
The mechanism involves binding to the ATP-binding pocket of kinases through hydrogen bonds and hydrophobic interactions. The presence of the bromine atom and the ester group is crucial for these interactions, facilitating the compound's role in inhibiting enzyme activity .
Mechanism of Action
The mechanism of action of Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate in biological systems often involves its interaction with specific enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This compound can also interact with nucleophilic sites in proteins, leading to covalent modifications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural and functional differences between Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate and similar compounds:
Key Observations:
- Core Structure: Thienopyridine derivatives (e.g., compounds from ) exhibit greater aromatic stability and conjugation compared to pyrrolopyridines (e.g., ), influencing their electronic properties and binding affinities in biological systems.
- Substituent Effects : Bromine at position 5 enhances electrophilicity for nucleophilic substitution, whereas chlorine (as in ) offers milder reactivity. Methyl/ethyl esters balance lipophilicity and metabolic stability.
- Functional Groups: Amino groups (e.g., ) introduce hydrogen-bonding capabilities, critical for antimicrobial activity, while carboxylic acids (e.g., ) improve solubility but limit membrane permeability.
Antimicrobial Activity:
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d, ) and pyrano-annulated thienopyrimidines () demonstrate potent antimicrobial activity against gram-positive and gram-negative bacteria. Docking studies suggest these compounds inhibit DnaG primase, a key enzyme in bacterial DNA replication .
Anticancer Potential:
Compounds like ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate () are intermediates in synthesizing kinase inhibitors. The bromine atom facilitates Suzuki-Miyaura couplings to generate targeted therapeutics.
Physicochemical Properties and Reactivity
- Solubility : Methyl esters (e.g., target compound) exhibit higher aqueous solubility than ethyl analogs (e.g., ) but lower than carboxylic acids (e.g., ).
- Reactivity : Bromine at position 5 enables cross-coupling reactions (e.g., with aryl boronic acids), while the ester group allows hydrolysis to carboxylic acids or transesterification.
- Stability: Thienopyridine cores are thermally stable, but bromine may introduce photolytic sensitivity.
Biological Activity
Methyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula: C₉H₈BrN O₂S
- Molecular Weight: 272.118 g/mol
- LogP: 2.8454
- Polar Surface Area (PSA): 67.43 Ų
The presence of the bromine atom and the ester group in its structure is crucial for its interaction with biological targets.
The compound primarily functions as an inhibitor of specific kinases, particularly G protein-coupled receptor kinase 2 (GRK2). It mimics ATP and binds to the ATP-binding pocket of these kinases through hydrogen bonds and hydrophobic interactions. This binding inhibits kinase activity, which is essential in various signaling pathways involved in cancer progression and other diseases .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antitumor effects:
- Cell Lines Tested: The compound was evaluated in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468.
- Assays Conducted: The sulforhodamine B assay was used to assess cell viability, while the trypan blue exclusion assay and bromodeoxyuridine incorporation assay were employed to evaluate cell proliferation.
Key Findings:
- Growth Inhibition: Three synthesized derivatives showed significant growth inhibition in both TNBC cell lines with low GI₅₀ values (e.g., compound 2e had a GI₅₀ of 13 µM) .
- Cell Cycle Effects: Compound 2e increased the G0/G1 phase and reduced the S phase in treated cells, indicating a potential mechanism for its antitumor activity .
- In Vivo Efficacy: In an in ovo chorioallantoic membrane (CAM) model, compound 2e reduced tumor size, further supporting its potential as an anticancer agent .
Data Summary
| Compound | Cell Line | GI₅₀ (µM) | Effect on Cell Cycle | In Vivo Tumor Size Reduction |
|---|---|---|---|---|
| Methyl 5-bromo | MDA-MB-231 | 13 | Increased G0/G1 phase | Yes |
| Thieno Derivative | MDA-MB-468 | Not Specified | Decreased S phase | Not Evaluated |
Case Studies
- Study on Triple-Negative Breast Cancer:
- Mechanistic Insights:
Q & A
Basic: What synthetic routes are available for Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclization of precursor heterocycles. For example, analogous thienopyridine derivatives are prepared using ethyl 3-amino-5-(2-furyl)-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate under acidic or thermal conditions . Optimization involves:
- Catalyst selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for bromine incorporation, as seen in related brominated pyrrolo[2,3-b]pyridines .
- Solvent systems : Polar aprotic solvents (DMF, THF) improve yield in cyclization steps.
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and byproduct formation.
- Purification : Column chromatography with ethyl acetate/hexane (1:3) or preparative HPLC (C18 column, acetonitrile/water gradient) .
Table 1 : Representative Reaction Conditions for Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H2SO4, 100°C, 6h | 65–70 | |
| Bromination | NBS, DMF, 80°C, 12h | 75–80 | |
| Esterification | SOCl2/MeOH, reflux, 4h | 85–90 |
Advanced: How can contradictory NMR and LC-MS data be resolved during structural validation?
Answer:
Discrepancies often arise from residual solvents, tautomerism, or isotopic interference. Methodological approaches include:
- Multi-technique validation :
- NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, thienopyridine ring protons show distinct coupling patterns in 1H NMR (δ 7.2–8.5 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 286.98 for C9H6BrNO2S) and rules out adducts .
- Isotopic pattern analysis : Bromine (79Br/81Br ~1:1) in MS spectra validates substitution sites .
- X-ray crystallography : Definitive structural confirmation via SHELXL refinement (e.g., C–Br bond length ~1.89 Å) .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- Purity assessment :
- HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile (gradient: 10% → 90% acetonitrile over 20 min) .
- Melting point : Expected range 150–155°C (decomposition observed >160°C) .
- Stability testing :
Advanced: How can computational methods aid in predicting reactivity or regioselectivity during derivatization?
Answer:
- DFT calculations : Predict electrophilic substitution sites. For example, the C5 bromine atom in thieno[2,3-b]pyridine directs further functionalization to C3 or C7 positions due to electron-withdrawing effects .
- Docking studies : Model interactions with biological targets (e.g., kinase binding pockets) to prioritize synthetic modifications .
- Reaction pathway simulation : Software like Gaussian or ORCA evaluates transition states for cross-coupling reactions, reducing trial-and-error synthesis .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Short-term : Store at 4°C in desiccated, light-protected containers.
- Long-term : –20°C under inert gas (argon) to minimize hydrolysis of the ester group .
- Stability data : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC .
Advanced: How to address low yields in Suzuki-Miyaura couplings involving this compound?
Answer:
Common pitfalls and solutions:
- Catalyst poisoning : Use Pd(OAc)2 with SPhos ligand to mitigate sulfur-induced deactivation .
- Base optimization : K2CO3 or Cs2CO3 in dioxane/water (3:1) improves boronic acid coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 100°C, enhancing yield by 15–20% .
Table 2 : Representative Coupling Conditions
| Boronic Acid | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)2, SPhos | 82 | |
| 4-Pyridylboronic acid | PdCl2(dppf), K2CO3 | 68 |
Basic: What safety precautions are required when handling this compound?
Answer:
- Hazard classification : Irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood .
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .
- First aid : Flush eyes/skin with water for 15 min; seek medical attention if irritation persists .
Advanced: How to resolve crystallographic disorder in X-ray structures of brominated thienopyridines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
